7-chloro-3-phenyl-1H-quinoline-2,4-dione

Description

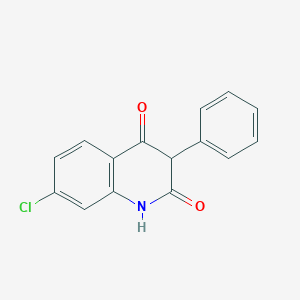

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

7-chloro-3-phenyl-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) |

InChI Key |

NDLZHAQGOXMKLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 7 Chloro 3 Phenyl 1h Quinoline 2,4 Dione and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of analogous quinoline (B57606) and quinazoline-dione derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For a compound like 7-chloro-3-phenyl-1H-quinoline-2,4-dione, the protons on the phenyl ring and the quinoline core would exhibit complex splitting patterns due to spin-spin coupling. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, and the proton at position 8 would be a singlet or a narrow doublet. The NH proton of the quinoline-dione ring would be expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons (C2 and C4) are characteristically found in the most downfield region of the spectrum, typically between δ 160 and 180 ppm. The carbon atoms of the aromatic rings would appear in the range of δ 110-150 ppm. The carbon atom bearing the chlorine (C7) would have its chemical shift influenced by the electronegativity of the halogen.

Table 1: Representative ¹H NMR Spectral Data for Analogous Quinoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-(4-Chlorophenyl)-3,4-dihydro-2(1H)-quinolone | CDCl₃ | 2.97 (m, 2H), 4.35 (t, 1H), 6.94-7.38 (m, 4H), 7.01-7.34 (m, 4H), 9.41 (s, 1H, NH) ualberta.ca |

| 4-(4-Methylphenyl)-3,4-dihydro-2(1H)-quinolone | CDCl₃ | 2.91 (m, 2H), 4.36 (t, 1H), 2.54 (s, 3H), 6.96-7.38 (m, 4H), 7.01-7.22 (m, 4H), 9.36 (s, 1H, NH) ualberta.ca |

| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one | DMSO-d₆ | 8.89 (d, 1H), 8.57 (d, 1H), 8.54 (s, 1H), 8.26 (d, 1H), 8.20 (s, 2H), 8.10 (s, 1H), 7.93 (d, 1H), 7.86 (s, 1H) semanticscholar.org |

Table 2: Representative ¹³C NMR Spectral Data for Analogous Quinoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Phenyl-3,4-dihydro-2(1H)-quinolone | CDCl₃ | 38.40, 42.02, 115.76, 123.30, 126.65, 127.20, 127.81, 127.99, 128.33, 128.89, 137.12, 141.52, 170.89 ualberta.ca |

| 4-(4-Methylphenyl)-3,4-dihydro-2(1H)-quinolone | CDCl₃ | 21.03, 38.46, 41.62, 115.64, 123.31, 126.96, 127.69, 127.92, 128.34, 129.58, 136.85, 137.01, 138.39, 170.92 ualberta.ca |

| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one | CDCl₃ | 181.22, 158.22, 155.72, 149.02, 148.14, 138.50, 128.42, 127.65, 120.03, 18.34 semanticscholar.org |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups.

The N-H stretching vibration of the amide group in the quinoline-dione ring would typically appear as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups (C=O) at positions 2 and 4 would give rise to strong absorption bands in the range of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Analogous Quinazolin-2,4(1H,3H)-dione Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | Reference |

| 3-phenyl quinazolin-2,4(1H, 3H)-dione | 3368 | 1731, 1652 | - | sapub.org |

| 6-(4-chlorophenyl)-4-thioxo-1,3,5-triazinan-2-one | 3406, 3226 | 1716, 1655 | 1237 | nih.gov |

| N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | 3448 | 1674 | - | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₅H₉ClNO₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak.

The fragmentation of such compounds often involves the loss of small, stable molecules like CO and HCN. The phenyl and chloro substituents can also be lost as radicals or in combination with other fragments. For example, in the mass spectrum of the analogous 3-phenyl quinazolin-2,4(1H, 3H)-dione, the molecular ion peak is observed at m/z 238, which is also the base peak. sapub.org

Table 4: Mass Spectrometry Data for Analogous Quinoline Derivatives

| Compound | Molecular Formula | Calculated M (m/z) | Observed M⁺ (m/z) | Key Fragments (m/z) | Reference |

| 3-phenyl quinazolin-2,4(1H, 3H)-dione | C₁₄H₁₀N₂O₂ | 238.24 | 238 | 146, 119, 92 | sapub.org |

| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one | C₁₅H₁₃ClN₄OS | 332.81 | 269 | - | semanticscholar.org |

Single Crystal X-ray Diffraction Analysis of Quinoline-Dione Structures

Table 5: Crystallographic Data for an Analogous 7-Chloroquinoline (B30040) Derivative

| Compound | 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one nih.gov |

| Molecular Formula | C₂₁H₁₈ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8375 (1) |

| b (Å) | 10.0525 (1) |

| c (Å) | 10.1076 (1) |

| α (°) | 79.162 (1) |

| β (°) | 63.389 (1) |

| γ (°) | 70.928 (1) |

| Volume (ų) | 843.59 (2) |

| Z | 2 |

Computational Chemistry and Theoretical Investigations of 7 Chloro 3 Phenyl 1h Quinoline 2,4 Dione

Density Functional Theory (DFT) Applications in Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. For 7-chloro-3-phenyl-1H-quinoline-2,4-dione, a DFT approach, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.govnih.gov

This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the quinoline (B57606) ring system and the rotational orientation of the phenyl group at the 3-position relative to the quinoline core. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline-2,4-dione Scaffold Note: This table is illustrative and contains expected values for a similar quinoline scaffold, as specific data for this compound is not available.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O (at C2) | ~1.22 Å |

| Bond Length | C=O (at C4) | ~1.23 Å |

| Bond Length | C-Cl (at C7) | ~1.74 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Angle | N-C2-C3 | ~120° |

| Bond Angle | C3-C4-C4a | ~119° |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely the phenyl ring and parts of the quinoline system. Conversely, the LUMO would be localized on the electron-deficient areas, such as the dione (B5365651) (C=O) groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netsciensage.info

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.orgresearchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow areas represent intermediate or near-zero potential.

Theoretical Prediction of Spectroscopic Properties (UV-Visible and Vibrational Spectra)

Computational methods can accurately predict spectroscopic properties, which can then be used to validate and interpret experimental data.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-Visible light. nih.gov For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* transitions within the aromatic system. rsc.org

Vibrational Spectra (FT-IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=O, N-H, C-Cl, and aromatic C-H bonds. nih.gov Theoretical spectra are often scaled to correct for systematic errors in the computational methods.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table is illustrative, showing typical frequency ranges. Specific calculated values for this compound are not available.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O (dione) | Stretching | 1670 - 1710 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Calculation of Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), a range of quantum chemical parameters can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the molecule's chemical behavior. nih.gov

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η). This measures the energy stabilization when the molecule accepts electrons.

These parameters are instrumental in rationalizing the molecule's behavior in chemical reactions and its potential interactions in a biological system.

Computational Studies on Molecular Conformations and Stereochemistry

The presence of the phenyl group at the 3-position introduces a degree of conformational flexibility to this compound. Computational studies can explore this conformational landscape by performing a potential energy surface scan. This involves systematically rotating the phenyl group around the single bond connecting it to the quinoline ring and calculating the energy at each step.

This analysis would reveal the most stable conformation (the global minimum) and any other low-energy conformers. It would also identify the energy barriers to rotation, providing insight into the molecule's flexibility at different temperatures. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors.

Structure Activity Relationship Sar Studies of 7 Chloro 3 Phenyl 1h Quinoline 2,4 Dione Analogues

Influence of Halogenation (e.g., Chlorine at Position 7) on Biological Activity Profiles

The presence and position of halogen substituents on the quinoline (B57606) ring system are critical determinants of the biological activity of quinoline-2,4-dione analogues. The chlorine atom at the 7-position (C7), in particular, has been shown to significantly modulate the pharmacological properties of these compounds.

SAR studies on quinoline derivatives have consistently highlighted the importance of halogenation for enhancing potency. For instance, in the context of antimalarial agents, the presence of a halogen atom is often correlated with increased efficacy. orientjchem.org Specifically for quinoline-2,4-diones, substitution at the C7 position has been found to influence receptor interactions directly. Research on cannabinoid type 2 receptors (CB2R) has revealed that C7-substituted quinoline-2,4(1H,3H)-dione analogues act as antagonists for this receptor, whereas substitutions at other positions (C5 or C8) result in agonist activity. acs.org This demonstrates that the placement of substituents, such as the C7-chloro group, can fundamentally switch the mechanism of action from agonism to antagonism.

Furthermore, studies on the related 7-chloro-4-(phenylselanyl) quinoline scaffold have reinforced the role of the C7-chloro group in conferring significant antinociceptive and anti-inflammatory properties. nih.govresearchgate.net The electron-withdrawing nature of chlorine at this position can alter the electronic distribution of the entire heterocyclic system, thereby influencing its binding affinity to biological targets and its pharmacokinetic properties. Halogenation is recognized as a valuable strategy in drug design to enhance the potency of bioactive compounds. researchgate.net

Impact of Phenyl Substitution at Position 3 on Pharmacological Efficacy

The substitution of a phenyl group at the 3-position (C3) of the quinoline-2,4-dione core is a defining feature that profoundly impacts its pharmacological efficacy. This aromatic ring introduces a significant steric and electronic component that is crucial for molecular recognition and interaction with biological targets.

The 3-phenyl group can engage in various non-covalent interactions, including hydrophobic, pi-pi stacking, and van der Waals interactions with amino acid residues within a receptor's binding pocket. These interactions are often essential for anchoring the molecule in the correct orientation for a biological response. The versatility of the 3-phenylcoumarin (B1362560) scaffold, an isostere of 3-phenyl-quinoline-2,4-dione, in medicinal chemistry underscores the importance of this structural motif. nih.gov In many classes of compounds, the introduction of a hydrophobic group, such as a phenyl ring, enhances biological activity by improving the binding affinity to the target receptor. orientjchem.org

Role of Dione (B5365651) Functionality in Receptor Binding and Biological Interactions

The 1H-quinoline-2,4-dione core is characterized by two carbonyl groups at positions 2 and 4. This dione functionality is not merely a passive structural element but plays an active and critical role in mediating biological interactions, primarily through its ability to act as a hydrogen bond acceptor.

Hydrogen bonds are fundamental to the specificity and stability of ligand-receptor complexes. The oxygen atoms of the C2 and C4 carbonyl groups are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donor groups (such as the amide protons of peptide backbones or the side chains of amino acids like asparagine, glutamine, and arginine) in target proteins.

For example, in the structurally related quinazoline-2,4(1H,3H)-diones, docking studies have shown that the α-oxo (C2-carbonyl) moiety forms a crucial hydrogen bond with the methionine-1160 residue in the adenine (B156593) region of the c-Met tyrosine kinase. nih.gov This single interaction is vital for the inhibitory activity of the compound. Similarly, the dione groups in quinoline-2,4-diones are expected to play a similar role in anchoring the ligand within the active site of various enzymes and receptors, contributing significantly to binding affinity and selectivity. The strategic placement of these two hydrogen bond acceptors provides a distinct interaction footprint that is key to the biological profiles of this class of compounds.

Structure-Activity Modulations through Substituent Variation and Molecular Hybridization

Building upon the core 7-chloro-3-phenyl-1H-quinoline-2,4-dione structure, further modifications through substituent variation and molecular hybridization offer powerful strategies to fine-tune pharmacological activity, selectivity, and potency.

Studies on analogous 3-phenylquinazolin-2,4(1H,3H)-diones have shown that the introduction of electron-withdrawing groups on the phenyl ring generally leads to higher cytotoxic activity compared to an unsubstituted phenyl ring. nih.gov The position of the substituent is also critical; for instance, a carboxyl group at the para-position resulted in higher cytotoxic activity than the same group at the meta-position, indicating a regioisomeric effect. nih.gov Similarly, in a series of 2-(substituted phenyl)-dihydroisoquinoliniums, electron-withdrawing substituents (e.g., halogens) on the phenyl ring remarkably enhanced antifungal activity, while electron-donating groups caused a decrease. mdpi.com

The following table summarizes findings from studies on related scaffolds, illustrating the impact of phenyl ring substitutions on biological activity.

| Base Scaffold | Phenyl Ring Substituent | Position | Observed Pharmacological Consequence |

| 3-Phenylquinazolin-2,4(1H,3H)-dione | -COOH | para | Higher cytotoxic activity than meta-isomer. nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione | -NO2 | para | High cytotoxic and VEGFR-2/c-Met inhibitory activity. nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione | Electron-withdrawing groups | para | Generally higher cytotoxic activity. nih.gov |

| 7-Chloro-4-(phenylselanyl) quinoline | -F | para | Potent antinociceptive and anti-inflammatory effects. nih.gov |

| 7-Chloro-4-(phenylselanyl) quinoline | -CF3 | meta | Potent antinociceptive and anti-inflammatory effects. nih.gov |

| 7-Chloro-4-(phenylselanyl) quinoline | bis(-CF3) | meta, meta | Potent antinociceptive effects, but lacked blood-brain barrier penetration. nih.gov |

| Quinoxaline-imidazole hybrid | o,o-dimethoxy | ortho, ortho | Increased anticancer activity significantly compared to other substitutions. mdpi.com |

These examples demonstrate that systematic modification of the C3-phenyl ring is a viable approach to optimize the activity profile of this compound analogues.

The nitrogen atoms at positions N1 of the quinoline-2,4-dione ring system are key sites for chemical modification. Derivatization at this position can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

In the closely related quinazoline-2,4(1H,3H)-dione scaffold, which has two nitrogen atoms (N1 and N3), extensive research has been conducted on N-substitution. The synthesis of novel 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives has been explored to develop new antimicrobial agents. nih.gov By attaching different functional groups or heterocyclic moieties to the nitrogen atoms, researchers can modulate the molecule's interaction with biological targets. For example, attaching moieties via an acetohydrazide linker at N1 and N3 has been used to create templates for further synthesis of compounds with potential antimicrobial activity. nih.gov These studies indicate that the nitrogen atoms are not just part of the core structure but are reactive handles for introducing diversity and tuning the bioactivity of the entire molecule.

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create novel compounds with potentially enhanced activity or a dual mode of action. The quinoline scaffold has been successfully hybridized with various other heterocyclic systems, notably triazoles and quinoxalines.

Triazole Hybrids: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore with a broad spectrum of pharmacological activities. rasayanjournal.co.in Hybrid molecules incorporating both quinoline and 1,2,4-triazole moieties have been synthesized and evaluated for various therapeutic purposes, including as antibacterial, anti-inflammatory, and antioxidant agents. rasayanjournal.co.innih.govnih.gov The rationale behind this strategy is that the resulting hybrid may exhibit a synergistic effect, combining the beneficial properties of both pharmacophores. rasayanjournal.co.in The triazole moiety can also act as a linker to connect the quinoline core to other functional groups, further expanding the chemical space for SAR studies. future-science.commdpi.com

Quinoxaline (B1680401) Hybrids: Quinoxalines are another class of nitrogen-containing heterocycles with diverse and potent biological activities, particularly in anticancer research. mdpi.comresearchgate.net Hybridization of a quinoline core with a quinoxaline moiety can lead to compounds with enhanced potency. SAR studies of quinoxaline derivatives have shown that the nature and position of substituents are crucial for activity. For example, linking a quinoxaline to other heterocyclic systems via an -NH- linker was found to be essential for the anticancer activity of certain derivatives. mdpi.com The combination of the 7-chloroquinoline-dione structure with an appropriately substituted quinoxaline could yield novel compounds targeting multiple pathways involved in disease progression.

Biological Activities and Mechanistic Insights of 7 Chloro 3 Phenyl 1h Quinoline 2,4 Dione and Its Derivatives

Antimicrobial Activity Investigations of Quinoline-Dione Compounds

The quinoline (B57606) scaffold is a fundamental component in a variety of pharmacologically active agents. ymerdigital.com Derivatives of quinoline-dione, in particular, have demonstrated a breadth of antimicrobial activities.

Antibacterial Efficacy and Spectrum of Activity

Quinoline derivatives have been recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanism of action for many quinolone antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. rjptonline.org While specific studies on the antibacterial spectrum of 7-chloro-3-phenyl-1H-quinoline-2,4-dione are not extensively detailed in the provided context, the broader class of quinoline-2,4(1H,3H)-dione derivatives has been investigated as fluoroquinolone-like inhibitors of these enzymes. nih.govnih.gov For instance, certain novel quinoline derivatives have shown excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Another study reported on quinoline derivatives with potent effects against various Gram-positive and Gram-negative strains, with MIC values as low as 0.125–8 μg/mL. nih.gov The introduction of different substituents on the quinoline ring system can significantly influence the antibacterial potency and spectrum. For example, some quinoline-5-sulfonamides have shown activity, which is lost upon methylation of the 8-hydroxy group, indicating the importance of this functional group for antibacterial action. mdpi.com

Antifungal Properties and Mechanisms

The antifungal potential of quinoline derivatives has also been a subject of investigation. Certain synthetic quinoline derivatives have demonstrated selective action against fungal species. For example, some compounds have shown activity against Candida species, while others were more effective against dermatophytes. nih.gov One study highlighted a quinoline derivative with a geometric mean MIC of 19.14 μg ml−1 against dermatophytic strains. nih.gov Another research effort synthesized fifteen 7-chloro-4-arylhydrazonequinoline derivatives and evaluated their in vitro antifungal activity against eight oral fungi, including various Candida species. researchgate.net Two of these compounds exhibited significant antifungal activity, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL, comparable to the standard drug fluconazole. researchgate.net These findings underscore the potential of the 7-chloroquinoline (B30040) scaffold as a basis for the development of new antifungal agents. researchgate.net

Antiparasitic Effects, including Antimalarial Activity

The quinoline ring is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. ymerdigital.comglobalresearchonline.net While specific data on the antimalarial activity of this compound is not available in the provided search results, the broader family of quinoline derivatives has shown significant promise. For instance, certain quinoline-pyrimidine linked calixarene (B151959) derivatives containing an 8-hydroxyquinoline (B1678124) moiety exhibited good antimalarial activity with IC50 values as low as 0.043 µg/mL. nih.gov Another study on pyrazole-quinoline derivatives identified a compound with an in vitro IC50 value of 0.036 µg/mL against Plasmodium falciparum. nih.gov The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme in its food vacuole. globalresearchonline.net Beyond malaria, quinoline derivatives have also been investigated for activity against other parasites like Trichomonas and Leishmania. researchgate.net

Elucidation of Inhibitory Mechanisms against Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

The primary mechanism of antibacterial action for quinolone compounds is the inhibition of DNA gyrase and topoisomerase IV. rjptonline.orgmdpi.com These enzymes are crucial for bacterial DNA replication, recombination, and repair. drugbank.com Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. mdpi.comdrugbank.com DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. rjptonline.org However, some quinolones can target both enzymes. mdpi.com Studies on quinazoline-2,4(1H,3H)-dione derivatives have suggested they act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.govnih.gov The inhibitory effects are quantified by the 50% inhibitory concentrations (IC50s). For example, the IC50s of various quinolones against topoisomerase IV of S. aureus were found to be 2 to 20 times lower than those for DNA gyrase, indicating that topoisomerase IV is the primary target in this organism. nih.gov

Anticancer and Antiproliferative Potentials of Quinoline-Dione Derivatives

In addition to their antimicrobial properties, quinoline and its derivatives have been extensively studied for their potential as anticancer agents. ekb.eg

Cytotoxic Effects on various Cancer Cell Lines

A multitude of studies have demonstrated the cytotoxic effects of quinoline derivatives against a wide array of cancer cell lines. For example, newly synthesized quinoline derivatives have been shown to reduce the viability of MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net In another study, some poly-functionalised dihydropyridine (B1217469) quinoline compounds showed good potential as anti-cancer drugs against A549 lung cancer cells. dut.ac.za Research into cyclopenta[b]quinoline-1,8-dione derivatives revealed that while most compounds had weak cytotoxic effects, one derivative showed significant activity, particularly against Raji and HeLa cell lines, with IC30 values of 82 and 24.4 μM, respectively. nih.gov Furthermore, a series of quinoline-chalcone derivatives were evaluated for their antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells, with one compound exhibiting IC50 values of 1.38, 5.34, and 5.21 µM, respectively. researchgate.net The mechanism of anticancer activity for quinoline derivatives can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Below is a data table summarizing the cytotoxic effects of various quinoline derivatives on different cancer cell lines as reported in the literature.

| Compound Class | Cancer Cell Line | Measurement | Value |

| Cyclopenta[b]quinoline-1,8-dione derivative | Raji | IC30 | 82 µM nih.gov |

| Cyclopenta[b]quinoline-1,8-dione derivative | HeLa | IC30 | 24.4 µM nih.gov |

| Quinoline-chalcone derivative | MGC-803 | IC50 | 1.38 µM researchgate.net |

| Quinoline-chalcone derivative | HCT-116 | IC50 | 5.34 µM researchgate.net |

| Quinoline-chalcone derivative | MCF-7 | IC50 | 5.21 µM researchgate.net |

| 4-amino, 7-substituted-quinoline derivatives | MCF-7 | IC50 | - |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 | IC50 (%) | 49.01–77.67% |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | IC50 | 19.88 ± 3.35 μg/ml |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | IC50 | 43.95 ± 3.53 μg/ml |

| 3′-[(7-chloroquinolin-4-yl)amino]chalcone | Prostate Cancer | IC50 | 6.95 ± 1.62 μg/mL |

| 3′-[(7-chloroquinolin-4-yl)amino]-3-fluorochalcone | Prostate Cancer | IC50 | 7.11 ± 2.06 μg/mL |

| 4-chloro-3′-[(7-chloroquinolin-4-yl)amino]chalcone | Prostate Cancer | IC50 | 7.93 ± 2.05 μg/mL |

Modulation of Key Cellular Processes and Enzyme Systems in Cancer Biology (e.g., DNA Synthesis Inhibition, Epidermal Growth Factor Receptor (EGFR))

The anticancer potential of quinoline-2,4-dione derivatives is linked to their ability to interfere with fundamental cellular processes essential for tumor growth and proliferation. One of the key mechanisms is the inhibition of DNA synthesis. While direct studies on this compound are limited, related quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis. In the context of cancer, topoisomerase inhibition is a well-established therapeutic strategy.

Furthermore, the Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, and various quinoline and quinazoline (B50416) derivatives have been developed as EGFR inhibitors. nih.govnih.govnih.govresearchgate.net The quinazoline ring, in particular, is a core component of several FDA-approved EGFR inhibitors. nih.gov Research on 3-phenylquinazolin-2,4(1H,3H)-diones has demonstrated their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met tyrosine kinases, both of which are implicated in cancer progression. nih.gov A closely related analog, 3-chloro-3-phenylquinoline-2,4-dione, has demonstrated high cytotoxic activity against mouse fibroblast L929 and human gastric adenocarcinoma (AGS) cell lines. researchgate.net This suggests that the 3-phenyl-quinoline-2,4-dione scaffold is a promising framework for the development of novel anticancer agents.

Below is a table summarizing the cytotoxic activity of 3-chloro-3-phenylquinoline-2,4-dione.

| Cell Line | Type | Concentration Range for High Cytotoxicity |

| L929 | Mouse Fibroblast | 0.05–50 µg/ml |

| AGS | Human Gastric Adenocarcinoma | 0.1–50 µg/ml |

Antioxidant Activity in the Context of Cell Proliferation

Anti-inflammatory and Antinociceptive Activities

Inflammation is a complex biological response that is closely linked to various diseases, including cancer and pain. Quinoline derivatives have shown promise as anti-inflammatory and antinociceptive agents.

The anti-inflammatory effects of quinoline derivatives can be mediated through the modulation of key inflammatory signaling pathways. For instance, some quinoline derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mouse macrophages. epa.gov These cytokines play a crucial role in orchestrating the inflammatory response.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Inhibition of these enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Studies on quinazoline derivatives, which share a structural resemblance to quinolines, have identified selective COX-1 inhibitors. nih.govacs.org Novel quinoline-thiadiazole derivatives have also been shown to inhibit COX-1 activity. rjptonline.org While direct evidence for this compound is lacking, the potential for this scaffold to interact with COX enzymes warrants further investigation.

Receptor-Mediated Biological Effects

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are implicated in various neurological processes and disorders. Overactivation of these receptors can lead to excitotoxicity and neuronal damage.

Derivatives of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione, a structurally similar scaffold, have been designed and evaluated as antagonists of AMPA and kainate receptors. nih.govresearchgate.net These studies have highlighted the importance of the 7-chloro substitution and modifications at the 3-position for receptor affinity and selectivity. The quinoxaline-2,3-dione scaffold is a classic structure for competitive AMPA receptor antagonists. mdpi.com Although direct data for this compound is not available, the existing research on related quinazoline and quinoxaline (B1680401) diones suggests that the quinoline-2,4-dione core could serve as a template for developing novel glutamate receptor antagonists.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT3A Receptor)

While the user's query provided the 5-HT3A receptor as an example, significant research on the quinoline-2,4-dione scaffold has focused on a different subtype: the 5-HT6 receptor. A derivative, 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione, was identified through random screening as a lead compound for developing selective 5-HT6 receptor antagonists. nih.gov

Subsequent optimization of this lead compound led to the synthesis of several analogs with high binding affinity and selectivity for the 5-HT6 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at the 3-position aryl group significantly influenced the compound's affinity for the receptor. For instance, introducing a hydroxyl group at the para position of the phenyl ring, as seen in compound 12f , resulted in a compound with a high affinity (Ki = 12.3 nM) for the 5-HT6 receptor. This compound also demonstrated good selectivity over other serotonin and dopamine (B1211576) receptor subtypes. nih.gov In a functional adenylyl cyclase stimulation assay, compound 12f showed considerable antagonistic activity with an IC50 of 0.61 µM. nih.gov

| Compound ID | Structure | R | 5-HT6 Ki (nM) | 5-HT6 IC50 (µM) |

| 11a | 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione | H | 134.2 | >10 |

| 12a | 7-chloro-3-phenyl-3-methyl-quinoline-2,4-dione | H | 250.3 | >10 |

| 12f | 7-chloro-3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione | 4-OH | 12.3 | 0.61 |

| 12g | 7-chloro-3-(4-methoxyphenyl)-3-methyl-quinoline-2,4-dione | 4-OCH3 | 14.5 | 0.82 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism

The quinoline scaffold has been explored for its potential as a Melanin-Concentrating Hormone 1 Receptor (MCH1R) antagonist, a target for anti-obesity agents. mdpi.com Research has identified both 4-aminoquinoline (B48711) and 2-aminoquinoline (B145021) derivatives as possessing MCH1R binding affinity. nih.govnih.gov Molecular modeling studies suggest that the quinoline ring can be stabilized in the central section of the MCHR1 binding pocket, with a crucial ionic interaction forming between a nitrogen atom in the quinoline core and the residue Asp123. mdpi.com However, the current body of research primarily focuses on aminoquinoline structures, and specific experimental data detailing the MCH1R antagonist activity of this compound or its direct dione (B5365651) derivatives is not extensively documented in the available literature.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a key target for the development of novel analgesics. wikipedia.org The quinoline moiety has been incorporated into various chemical structures to explore potential TRPV1 antagonism. researchgate.net Research has shown that certain quinoline derivatives can act as potent antagonists. For example, a screening of compounds with bicyclic cores for activity at the human TRPV1 receptor identified a quinoline urea (B33335) derivative with an IC50 value of 420 nM. researchgate.net The ranking of different bicyclic heteroaromatic pharmacophores has placed 8-quinoline and 5-quinoline structures among those with notable in vitro potency. wikipedia.org Despite the established interest in the broader quinoline class for TRPV1 modulation, specific studies focusing on the antagonistic activity of the this compound scaffold at this receptor are not prominent in the scientific literature.

Interactions with Other Endogenous Receptors (e.g., Estrogen Receptor alpha)

The Estrogen Receptor alpha (ERα) is a critical target in the treatment of hormone-dependent breast cancer. nih.gov The quinoline nucleus has been utilized in the design of potential anticancer agents. Studies have shown that combining the quinoline nucleus with other heterocyclic rings, such as piperazine (B1678402) and pyrimidine, can lead to conjugates with antiproliferative activity against ERα-positive breast cancer cell lines like MCF-7. nih.gov This suggests that the quinoline scaffold can be a component of molecules targeting pathways related to ERα. However, direct evidence and detailed binding studies characterizing the interaction of this compound or its close derivatives as antagonists at the Estrogen Receptor alpha are not yet widely available.

Kinase Inhibition Profiles (e.g., Apoptosis Signal-regulating Kinase 1 (ASK1))

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and has emerged as a therapeutic target for various diseases, including inflammatory and neurodegenerative disorders. nih.govnih.gov The quinoline-dione scaffold has been identified as a promising structural motif for the development of ASK1 inhibitors.

Specifically, compounds based on a 3H-naphtho[1,2,3-de]quinoline-2,7-dione structure have been identified as selective inhibitors of ASK1. nih.gov Through receptor-based virtual screening and subsequent in vitro kinase assays, the derivative ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) was found to inhibit ASK1 with a Ki of 500 nM. nih.gov This finding highlights the potential of the quinoline-dione core structure, which is present in this compound, to serve as a foundation for potent and selective ASK1 inhibitors.

| Compound ID | Structure | Target Kinase | Activity |

| NQDI-1 | ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate | ASK1 | Ki = 500 nM |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011. nih.gov

Advanced Molecular Modeling and Drug Design Applications in Quinoline Dione Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 7-chloro-3-phenyl-1H-quinoline-2,4-dione, and a biological target.

Identification of Binding Sites and Interaction Modes

Prediction of Binding Affinities and Complex Stability for Biological Targets

Beyond identifying the binding pose, molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy. This value is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The stability of the complex formed between this compound and a biological target can be inferred from these predicted binding affinities. Lower binding energies typically suggest a more stable complex and a higher likelihood of biological activity.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| A representative table illustrating the type of data that would be generated from molecular docking studies. Currently, no specific data for this compound is available in published literature. |

Pharmacophore Modeling for Hit Identification and Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model could then be used to screen large compound libraries to identify novel "hits" with a similar pharmacophoric pattern and, therefore, a higher probability of being active. Furthermore, for lead optimization, this model can guide the chemical modification of the initial hit to improve its potency and selectivity.

Virtual Screening Approaches for the Discovery of Novel Active Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel active compounds based on the this compound scaffold, both ligand-based and structure-based virtual screening approaches could be employed. Ligand-based methods would utilize the known pharmacophore of active quinoline-diones, while structure-based methods would involve docking a large library of compounds into the binding site of a specific biological target.

Integration of Quantum Chemical Calculations in Rational Drug Design Workflows

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. In the context of rational drug design for derivatives of this compound, these calculations can be used to determine various molecular properties such as electrostatic potential, molecular orbital energies (HOMO and LUMO), and charge distribution. This information is invaluable for understanding the reactivity of the molecule and for optimizing its interactions with a biological target. Quantum mechanics can also be used to refine the parameters used in molecular mechanics force fields, leading to more accurate molecular docking and dynamics simulations.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamic nature of its interactions with a biological target. By simulating the behavior of the ligand-target complex in a solvated environment, MD can reveal the stability of the binding pose predicted by molecular docking and identify key fluctuations and conformational changes that may be important for biological activity.

| Simulation Parameter | Observation for this compound |

| Root Mean Square Deviation (RMSD) | Data Not Available |

| Root Mean Square Fluctuation (RMSF) | Data Not Available |

| Hydrogen Bond Occupancy | Data Not Available |

| An illustrative table showing the kind of data obtained from molecular dynamics simulations. Specific data for the requested compound is not currently available. |

Q & A

Q. What are the common synthetic routes for 7-chloro-3-phenyl-1H-quinoline-2,4-dione, and how can regioselectivity challenges be addressed?

The synthesis typically involves cyclocondensation of substituted anilines with diketene derivatives or via Gould-Jacobs reactions. Regioselectivity in quinoline ring formation is critical; for example, highlights the use of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a key intermediate, where reaction conditions (e.g., temperature, catalysts) influence substituent positioning . To mitigate regioselectivity issues, employ controlled stoichiometry of electrophilic agents and monitor progress via HPLC or TLC. Post-synthesis, confirm regiochemistry using NMR (e.g., coupling constants for aromatic protons) and X-ray crystallography .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural elucidation relies on multimodal spectroscopy:

- and NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–185 ppm). provides detailed NMR shifts for analogous quinoline-dione derivatives, such as δ 10.13 ppm for an aldehyde proton .

- X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯O/Cl bonds) and confirm spatial arrangement. reports a parallel packing mode stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions .

- IR spectroscopy : Detect carbonyl stretches (~1680–1716 cm) and hydroxyl groups (~3150–3237 cm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization behavior of this compound derivatives?

Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) dictate crystal packing and solubility. demonstrates that C–H⋯O and C–H⋯Cl interactions in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate lead to a parallel molecular arrangement. To analyze this:

Q. What strategies are effective for modifying the quinoline-2,4-dione core to enhance biological activity?

Functionalization at positions 3 (phenyl), 7 (chloro), and 1 (hydrogen) can modulate bioactivity:

- Antimicrobial agents : Introduce fluoro or nitro groups at position 6/8 ( ). For example, 8-nitro derivatives exhibit enhanced activity due to increased electrophilicity .

- Anticancer agents : Attach triazole or pyrazole moieties via click chemistry (). Screen derivatives using in vitro assays (e.g., MTT for cytotoxicity) .

- Optimization : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-2,4-dione analogs?

Discrepancies often arise from variations in:

- Purity : Validate compound integrity via HPLC (>95% purity) and elemental analysis.

- Assay conditions : Standardize protocols (e.g., Mueller-Hinton agar for antimicrobial tests; uses consistent bacterial strains) .

- Structural confirmation : Re-examine disputed compounds using SCXRD ( ) or NMR to rule out polymorphic or tautomeric forms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.